![molecular formula C18H21NO3 B269597 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B269597.png)
6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, also known as TACB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in neuropharmacology. TACB is a cyclic amino acid derivative that has been shown to have significant effects on the central nervous system, specifically in the modulation of dopamine and glutamate receptors. In
作用机制
6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid acts as a partial agonist at both dopamine and glutamate receptors, specifically at the D1 and NMDA receptor subtypes. By modulating the activity of these receptors, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can affect the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The effects of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid on dopamine and glutamate receptors have been shown to have significant effects on behavior and cognition. In animal studies, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to improve memory and learning, reduce impulsivity and aggression, and decrease drug-seeking behavior. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have potential as an antipsychotic agent, reducing the symptoms of schizophrenia in animal models.
实验室实验的优点和局限性
One advantage of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is its specificity for dopamine and glutamate receptors, which allows for targeted modulation of these pathways. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have relatively low toxicity and few side effects in animal studies. However, one limitation of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is its limited solubility in water, which can make dosing and administration challenging in some experiments.
未来方向
There are several potential future directions for research on 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, which could have improved efficacy and reduced side effects. Additionally, further studies are needed to investigate the long-term effects of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid on behavior and cognition, as well as its potential applications in the treatment of neurological disorders in humans. Finally, research on the pharmacokinetics of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, including its absorption, distribution, metabolism, and excretion, could provide valuable information for the development of therapeutic agents based on this compound.
合成方法
6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can be synthesized through a multistep process involving the reaction of cyclohexanone with 2,3,4,5-tetrahydro-1H-1-benzazepine, followed by the addition of a carboxylic acid group to the cyclohexene ring. The final product is a white crystalline solid that can be purified through recrystallization.
科学研究应用
6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been studied for its potential applications in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. In animal studies, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have significant effects on dopamine and glutamate receptors, which are implicated in the pathophysiology of these disorders. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have potential as a cognitive enhancer, improving memory and learning in animal models.
属性
产品名称 |
6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid |
---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
6-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c20-17(14-9-2-3-10-15(14)18(21)22)19-12-6-5-8-13-7-1-4-11-16(13)19/h1-4,7,11,14-15H,5-6,8-10,12H2,(H,21,22) |
InChI 键 |
SHPABSKDSGXAQL-UHFFFAOYSA-N |
SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O |
规范 SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。